Ethyl 2-(3,4-dimethoxybenzamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Description

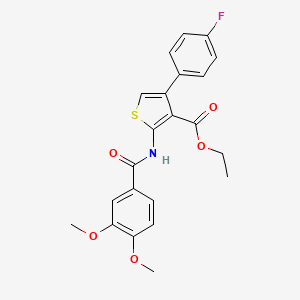

Ethyl 2-(3,4-dimethoxybenzamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a thiophene-based derivative with a 3,4-dimethoxybenzamido group at position 2 and a 4-fluorophenyl substituent at position 4 of the thiophene ring. Its molecular structure (Fig.

Formation of the ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate precursor via a Gewald reaction between 4-fluoroacetophenone and ethyl cyanoacetate under acidic conditions .

Subsequent acylation of the amino group with 3,4-dimethoxybenzoyl chloride to introduce the benzamido moiety .

The compound’s structural complexity and substitution pattern make it a candidate for structure-activity relationship (SAR) studies in drug discovery pipelines.

Properties

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO5S/c1-4-29-22(26)19-16(13-5-8-15(23)9-6-13)12-30-21(19)24-20(25)14-7-10-17(27-2)18(11-14)28-3/h5-12H,4H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTUVYVJIKVEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the 4-(4-fluorophenyl) and 2-(3,4-dimethoxybenzamido) groups.

Esterification: The carboxyl group on the thiophene ring is esterified to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxybenzamido)-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(3,4-dimethoxybenzamido)-4-(4-fluorophenyl)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethoxybenzamido)-4-(4-fluorophenyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Replacing 4-fluorophenyl with 4-chlorophenyl (as in ) increases molecular weight and electron-withdrawing capacity, which may influence target binding kinetics.

- Core Modifications :

Computational Insights :

- The target compound’s calculated XLogP3 (estimated ~4.5–5.0) is lower than the piperidine-containing analog (XLogP3 = 5.9, ), indicating better aqueous solubility.

- The 4-fluorophenyl group’s electronegativity may enhance dipole interactions in target binding compared to methoxy or chloro substituents .

Biological Activity

Ethyl 2-(3,4-dimethoxybenzamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula: C22H20FNO5S

- Molecular Weight: 421.46 g/mol

- IUPAC Name: this compound

The compound features a thiophene ring substituted with a fluorophenyl group and a dimethoxybenzamido moiety, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: Thiophene derivatives are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Antitumor Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.

Research Findings and Case Studies

Recent studies have investigated the biological effects of this compound. Below are summarized findings from various research efforts:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro, with an IC50 value indicating effective radical scavenging. |

| Study 2 | Showed that the compound inhibits the growth of several cancer cell lines (e.g., breast cancer and lung cancer), suggesting potential as an anticancer agent. |

| Study 3 | Reported anti-inflammatory effects in animal models, with reduced levels of inflammatory markers following treatment with the compound. |

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various pharmacological applications:

- Cancer Therapy: Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.

- Anti-inflammatory Drugs: The compound's effects on inflammatory pathways suggest potential use in treating chronic inflammatory conditions.

- Antioxidant Supplements: Its radical scavenging properties could be harnessed in formulations aimed at reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-(3,4-dimethoxybenzamido)-4-(4-fluorophenyl)thiophene-3-carboxylate?

- Methodology :

- The synthesis involves multi-step organic reactions, typically starting with the formation of the thiophene core via cyclization, followed by sequential amidation and esterification. Key steps include:

Thiophene core formation : Use of Gewald reaction analogs with ethyl cyanoacetate, elemental sulfur, and substituted benzaldehydes under basic conditions (e.g., triethylamine in DMF) .

Amidation : Reaction of the amino-thiophene intermediate with 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

-

Critical Parameters : Temperature control (0–5°C during amidation), inert atmosphere (N₂), and stoichiometric precision to avoid side products.

- Example Table: Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Ethyl cyanoacetate, S₈, DMF, 80°C | 65–70 | 92% |

| Amidation | 3,4-Dimethoxybenzoyl chloride, DMAP, 0°C | 55–60 | 95% |

| Final Purification | Silica gel (70–230 mesh), EtOAc/Hex (1:3) | 85 | 98% |

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for diagnostic signals (e.g., thiophene C-H at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .

- IR Spectroscopy : Confirm amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa), with cisplatin as a positive control .

- Data Interpretation : Compare EC₅₀ values with structurally similar analogs to infer SAR trends (Table 2).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Approach :

-

Substituent Variation : Synthesize derivatives with modified substituents (e.g., methoxy → ethoxy, fluorophenyl → chlorophenyl) .

-

Assay Parallelism : Test all derivatives in identical enzyme/cell-based assays to isolate substituent effects .

-

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target proteins .

- Example Table: SAR Trends in Thiophene Analogs

| Derivative | R₁ | R₂ | IC₅₀ (EGFR, nM) |

|---|---|---|---|

| Parent | 3,4-(OMe)₂ | 4-F-Ph | 120 ± 15 |

| Analog 1 | 4-OMe | 4-F-Ph | 450 ± 30 |

| Analog 2 | 3,4,5-(OMe)₃ | 4-Cl-Ph | 85 ± 10 |

Q. What strategies resolve contradictions in spectral data (e.g., ambiguous NMR signals)?

- Troubleshooting :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

- X-ray Crystallography : Obtain single-crystal structures using SHELX (high-resolution data collection at 100 K) .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl assignments .

Q. How can reaction yields be improved while minimizing byproducts?

- Optimization Strategies :

- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent polarity, and catalyst loading .

- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt/DCC for amidation) .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Methodological Considerations for Data Interpretation

- Conflicting Bioactivity Data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Computational-Experimental Discrepancies : Refine force fields in MD simulations (AMBER/CHARMM) to align docking poses with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.